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For Immediate Release

[City, State] — [Date] — Preclinical research indicates that AV-5080, a novel oral neuraminidase
inhibitor, demonstrates potent antiviral activity against a broad range of influenza viruses, with
in vitro data suggesting superiority over the inhaled neuraminidase inhibitor, zanamivir. While
direct head-to-head in vivo comparative studies are not yet published, existing preclinical data
on AV-5080 and zanamivir in murine models of influenza provide a basis for comparison of
their potential efficacy.

AV-5080 has shown enhanced in vitro efficacy when compared with zanamivir against various
influenza A and B virus subtypes.[1][2] Notably, AV-5080 exhibits high potency against
oseltamivir-resistant influenza strains.[3] Both AV-5080 and zanamivir function by inhibiting the
viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected
cells and the subsequent spread of infection.[4]

In Vitro Efficacy: A Quantitative Comparison

In vitro studies measuring the half-maximal inhibitory concentration (IC50) of AV-5080 and
zanamivir against the neuraminidase activity of several influenza virus strains have been
conducted. The data consistently demonstrates the high potency of AV-5080.
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In Vivo Studies in Murine Models

While direct comparative in vivo studies between AV-5080 and zanamivir were not identified in
the reviewed literature, independent studies in mouse models of influenza provide insights into
their respective efficacies.

In a murine model of influenza infection, oral administration of AV-5080 resulted in a significant
dose-dependent increase in survival rates compared to untreated animals. At doses of 25-50
mg/kg, the survival rate was comparable to that of oseltamivir-treated animals.

Studies on zanamivir in mouse models have also demonstrated its efficacy. Intranasal
administration of zanamivir has been shown to completely protect mice from death in lethal
influenza A virus infection models at doses of 50 and 100 mg/kg/day. At a lower dose of 10
mg/kg, zanamivir increased the mean survival day and the number of survivors.
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It is important to note that the route of administration for these two drugs in preclinical and
clinical settings differs, with AV-5080 being developed as an oral therapeutic and zanamivir

administered via inhalation.

Mechanism of Action: Neuraminidase Inhibition

Both AV-5080 and zanamivir are neuraminidase inhibitors. They target the active site of the
neuraminidase enzyme on the surface of the influenza virus. By blocking this enzyme, the
drugs prevent the cleavage of sialic acid residues on the host cell surface, which in turn
prevents the release of newly formed virus particles. This mechanism effectively halts the
spread of the infection within the respiratory tract.
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Caption: Mechanism of action of neuraminidase inhibitors like AV-5080 and zanamivir.

Experimental Protocols
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In Vivo Efficacy Study in a Murine Model of Influenza

A representative experimental protocol to evaluate the in vivo efficacy of neuraminidase
inhibitors is described below.

¢ Animal Model: Female BALB/c mice, 6-8 weeks old, are used.
 Virus: A mouse-adapted influenza A virus strain (e.g., A/HIN1) is used for infection.

« Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the
influenza virus.

e Treatment Groups:
o Vehicle control (e.g., phosphate-buffered saline)
o AV-5080 (e.g., 1, 5, 10, 25, 50 mg/kg/day, administered orally)
o Zanamivir (e.g., 1, 5, 10 mg/kg/day, administered intranasally)

e Dosing Regimen: Treatment is initiated at a specified time point relative to infection (e.g., 4
hours post-infection) and continued for a defined period (e.g., twice daily for 5 days).

» Efficacy Endpoints:
o Survival: Mice are monitored daily for 14-21 days, and survival rates are recorded.
o Body Weight: Changes in body weight are monitored daily as an indicator of morbidity.

o Viral Lung Titer: On select days post-infection (e.g., days 3 and 6), a subset of mice from
each group is euthanized, and lungs are collected to determine the amount of virus
present via plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
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Caption: Experimental workflow for in vivo efficacy testing in a murine influenza model.

Conclusion

The available preclinical data, primarily from in vitro studies, suggests that AV-5080 may have
a superior inhibitory profile against influenza neuraminidase compared to zanamivir. However,
a definitive conclusion on the superiority or non-inferiority of AV-5080 to zanamivir in preclinical
models requires direct comparative in vivo studies. The development of an orally available
neuraminidase inhibitor like AV-5080 with potent activity against a wide range of influenza
viruses, including resistant strains, represents a promising advancement in the management of
influenza. Further preclinical and clinical investigations are warranted to fully elucidate its
therapeutic potential.

Need Custom Synthesis?
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 To cite this document: BenchChem. [AV-5080: Preclinical Data Suggests Potential
Superiority Over Zanamivir Against Influenza Virus]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b11034536#av-5080-superiority-or-non-
inferiority-to-zanamivir-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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